![molecular formula C8H14NO B13144971 9-Azabicyclo[3.3.1]nonanen-oxyl](/img/structure/B13144971.png)

9-Azabicyclo[3.3.1]nonanen-oxyl

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

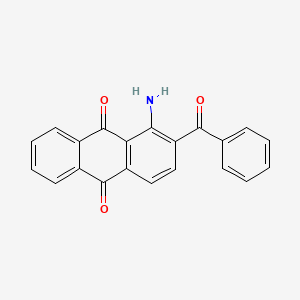

9-Azabicyclo[3.3.1]nonanen-oxyl is a sterically unhindered and stable nitroxyl radical. It is known for its efficiency in catalyzing the oxidation of alcohols to their corresponding carbonyl compounds. This compound is part of a class of nitroxyl radicals that exhibit enhanced reactivity compared to other similar compounds, such as 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Azabicyclo[3.3.1]nonanen-oxyl typically involves the oxidation of 9-azabicyclo[3.3.1]nonane. One common method employs the use of iron(III) nitrate nonahydrate (Fe(NO₃)₃·9H₂O) as an oxidant under ambient conditions . The reaction is carried out at room temperature using ambient air as the oxidant, making it an efficient and environmentally friendly process .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the compound. The process is designed to be scalable and cost-effective, adhering to principles of green chemistry .

Chemical Reactions Analysis

Types of Reactions

9-Azabicyclo[3.3.1]nonanen-oxyl primarily undergoes oxidation reactions. It is used as a catalyst in the aerobic oxidation of primary and secondary alcohols to aldehydes and ketones . It also facilitates the oxidative coupling of alcohols and amines to form amides .

Common Reagents and Conditions

Oxidation of Alcohols: The combination of this compound with copper(I) triflate (CuOTf) and 4,4′-dimethoxy-2,2′-bipyridine (MeO bpy) forms a catalytic system that efficiently oxidizes alcohols under aerobic conditions.

Oxidative Coupling: The same catalytic system can be used for the oxidative coupling of alcohols and amines, with ambient air serving as the oxidant.

Major Products

Aldehydes and Ketones: From the oxidation of primary and secondary alcohols.

Scientific Research Applications

9-Azabicyclo[3.3.1]nonanen-oxyl has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 9-Azabicyclo[3.3.1]nonanen-oxyl involves the formation of an oxoammonium ion intermediate during the oxidation process. This intermediate facilitates the transfer of oxygen to the substrate, resulting in the formation of the corresponding carbonyl compound . The compound’s sterically unhindered structure allows for efficient interaction with a wide range of substrates .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9-Azabicyclo[3.3.1]nonanen-oxyl is unique due to its sterically unhindered structure, which enhances its reactivity compared to other nitroxyl radicals like TEMPO. This allows it to efficiently catalyze oxidation reactions under mild conditions and with broad functional group compatibility .

Properties

Molecular Formula |

C8H14NO |

|---|---|

Molecular Weight |

140.20 g/mol |

InChI |

InChI=1S/C8H14NO/c10-9-7-3-1-4-8(9)6-2-5-7/h7-8H,1-6H2 |

InChI Key |

SZAKAAGHPLUEPM-UHFFFAOYSA-N |

Canonical SMILES |

C1CC2CCCC(C1)N2[O] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1'-Methyl-spiro-[5-bromoindoline-3,4'-piperidine]](/img/structure/B13144891.png)

![7-oxa-18-azaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone](/img/structure/B13144918.png)